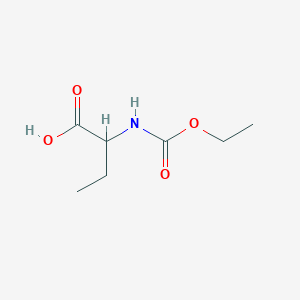

2-(Ethoxycarbonylamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Ethoxycarbonylamino)butanoic acid, also known as ECB, is a derivative of the amino acid glycine. It is a non-proteinogenic amino acid with potential therapeutic applications in the treatment of neurological disorders. ECB has been studied for its role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.

Mechanism of Action

2-(Ethoxycarbonylamino)butanoic acid modulates the activity of NMDA receptors by binding to a specific site on the receptor known as the glycine binding site. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory processes. 2-(Ethoxycarbonylamino)butanoic acid has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects:

Studies have shown that 2-(Ethoxycarbonylamino)butanoic acid can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-(Ethoxycarbonylamino)butanoic acid has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, 2-(Ethoxycarbonylamino)butanoic acid has been shown to improve glucose uptake in skeletal muscle cells, suggesting a potential role in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Ethoxycarbonylamino)butanoic acid in lab experiments is its specificity for the glycine binding site on NMDA receptors. This allows for precise modulation of receptor activity without affecting other neurotransmitter systems. However, one limitation of using 2-(Ethoxycarbonylamino)butanoic acid is its relatively low potency compared to other NMDA receptor modulators. This may require higher concentrations of 2-(Ethoxycarbonylamino)butanoic acid to achieve the desired effect, which could lead to off-target effects and toxicity.

Future Directions

Future research on 2-(Ethoxycarbonylamino)butanoic acid should focus on its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies should also investigate the optimal dosing and delivery methods for 2-(Ethoxycarbonylamino)butanoic acid, as well as its potential side effects and toxicity. In addition, research should explore the potential of 2-(Ethoxycarbonylamino)butanoic acid as a treatment for type 2 diabetes, and investigate its effects on other physiological systems such as the cardiovascular and immune systems.

Synthesis Methods

The synthesis of 2-(Ethoxycarbonylamino)butanoic acid involves the reaction of ethyl chloroformate with glycine, followed by the addition of ammonia and sodium cyanoborohydride. The resulting product is purified by column chromatography to obtain pure 2-(Ethoxycarbonylamino)butanoic acid. This method has been optimized to produce high yields of pure 2-(Ethoxycarbonylamino)butanoic acid for research purposes.

Scientific Research Applications

2-(Ethoxycarbonylamino)butanoic acid has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(Ethoxycarbonylamino)butanoic acid has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory processes. NMDA receptor dysfunction has been implicated in the pathogenesis of these neurological disorders, and modulating their activity with 2-(Ethoxycarbonylamino)butanoic acid may provide a therapeutic benefit.

properties

CAS RN |

121428-73-7 |

|---|---|

Product Name |

2-(Ethoxycarbonylamino)butanoic acid |

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-(ethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C7H13NO4/c1-3-5(6(9)10)8-7(11)12-4-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) |

InChI Key |

IKUZTBFNEUVANS-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)NC(=O)OCC |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC |

synonyms |

Butanoic acid, 2-[(ethoxycarbonyl)amino]- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)

![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)

![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)

![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)

![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)